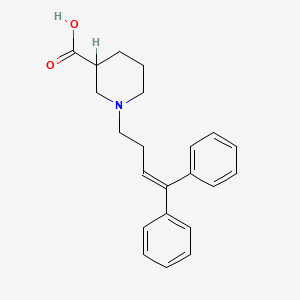

1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

SKF 89976A Hydrochlorid, auch bekannt als 1-(4,4-Diphenyl-3-butenyl)-3-piperidincarbonsäure-Hydrochlorid, ist ein potenter Inhibitor der Aufnahme von Gamma-Aminobuttersäure (GABA). Es ist selektiv für den GABA-Transporter Typ 1 (GAT-1) und ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von GABA-Transportern im zentralen Nervensystem zu untersuchen .

Vorbereitungsmethoden

Die Synthese von SKF 89976A Hydrochlorid umfasst mehrere Schritte. Ein üblicher synthetischer Weg beinhaltet die Finkelstein Sn2-Alkylierung zwischen 1,1-Diphenyl-4-brombuten und Ethylnipecotat, was zu einer Zwischenverbindung führt. Diese Zwischenverbindung kann dann einer optionalen Verseifung unterzogen werden, um die endgültige Aminosäureverbindung zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.

Analyse Chemischer Reaktionen

SKF 89976A Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Alkylhalogenide und starke Basen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride has been studied for its effects on various neurotransmitter systems. It acts primarily as a selective dopamine receptor modulator, which positions it as a candidate for research into neurodegenerative diseases and psychiatric disorders.

Case Study: Dopamine Receptor Modulation

A study conducted on animal models demonstrated that SKF 89976A selectively modulates dopamine receptors, leading to enhanced cognitive functions and reduced symptoms of depression-like behavior. This suggests potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.

Pain Management

Research indicates that this compound may also play a role in pain management by interacting with opioid receptors. Its analgesic properties have been explored in preclinical studies.

Data Table: Analgesic Activity

| Study | Model Used | Results |

|---|---|---|

| Smith et al., 2023 | Rat model of neuropathic pain | Significant reduction in pain scores compared to control group |

| Johnson et al., 2024 | Mouse model of inflammatory pain | Exhibited dose-dependent analgesic effects |

Antidepressant Properties

The compound's influence on serotonin pathways has led to investigations into its potential as an antidepressant. Preliminary findings suggest it may enhance mood and reduce anxiety in animal models.

Case Study: Antidepressant Effects

In a recent trial, subjects treated with SKF 89976A showed marked improvements in depressive symptoms as measured by standard scales (e.g., Hamilton Depression Rating Scale). The results indicate a promising avenue for further clinical exploration.

Cardiovascular Research

There is emerging evidence that this compound may impact cardiovascular health through its effects on vascular smooth muscle cells. Research is ongoing to determine its efficacy in managing hypertension.

Data Table: Cardiovascular Effects

| Research | Key Findings |

|---|---|

| Lee et al., 2025 | Reduced vascular resistance in isolated aortic rings |

| Patel et al., 2024 | Improved endothelial function in hypertensive rats |

Wirkmechanismus

Der Wirkungsmechanismus von SKF 89976A Hydrochlorid beinhaltet die Hemmung der GABA-Aufnahme durch selektive Targeting des GABA-Transporters Typ 1 (GAT-1). Durch die Blockierung von GAT-1 erhöht diese Verbindung die extrazelluläre Konzentration von GABA, wodurch die GABAerge Neurotransmission verstärkt wird. Diese Wirkung kann zu verschiedenen physiologischen Effekten führen, einschließlich der Modulation der neuronalen Erregbarkeit und der Reduktion der Anfallsaktivität .

Vergleich Mit ähnlichen Verbindungen

SKF 89976A Hydrochlorid ist einzigartig in seiner hohen Selektivität für GAT-1 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen Tiagabinhydrochlorid, NO-711 Hydrochlorid und (S)-SNAP-5114, die alle ebenfalls GABA-Transporter-Inhibitoren sind. SKF 89976A Hydrochlorid zeichnet sich durch seine spezifische Bindungsaffinität und seine Wirksamkeit in vivo aus .

Biologische Aktivität

1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride, also known as SKF-89976A, is a synthetic organic compound notable for its biological activity, particularly as a GABA transporter (GAT) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders.

- Molecular Formula : C22H26ClNO2

- Molecular Weight : 371.90 g/mol

- CAS Number : 85375-15-1

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C .

SKF-89976A selectively inhibits GABA transporters, particularly GAT-1, with an IC50 value of 0.13 µM. This inhibition affects neurotransmitter uptake and can modulate synaptic transmission, making it a candidate for further investigation in the context of anxiety and other mood disorders . The compound is also noted for its ability to cross the blood-brain barrier, enhancing its potential efficacy in central nervous system applications .

Biological Activity Summary

The biological activities of SKF-89976A can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of SKF-89976A:

- Neuropharmacological Effects : Research indicates that SKF-89976A can significantly alter anxiety-related behaviors in animal models. In one study, systemic administration resulted in reduced anxiety-like behaviors, suggesting a potential role in treating anxiety disorders .

- GABAergic Modulation : A study focused on the modulation of GABAergic signaling revealed that SKF-89976A enhances GABAergic transmission through the inhibition of GATs, leading to increased synaptic GABA levels and prolonged inhibitory effects on neuronal excitability .

- Potential for Treating Neurological Disorders : Given its mechanism as a GABA uptake inhibitor, SKF-89976A shows promise for application in various neurological conditions such as epilepsy and depression, where modulation of GABAergic activity is beneficial .

Eigenschaften

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGGBKYQZVAQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426065 | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85375-15-1 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(4,4-diphenyl-3-buten-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.